molecular formula C15H20O5 B14176586 Ethyl (7,8-dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetate CAS No. 917974-88-0

Ethyl (7,8-dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetate

Cat. No.: B14176586
CAS No.: 917974-88-0
M. Wt: 280.32 g/mol
InChI Key: SYYOREKZWIEAET-UHFFFAOYSA-N
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Description

Ethyl (7,8-dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetate is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This compound is characterized by the presence of an ethyl ester group attached to a benzopyran ring system, which is further substituted with methoxy groups at the 7 and 8 positions.

Preparation Methods

The synthesis of Ethyl (7,8-dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetate typically involves the reaction of 7,8-dimethoxy-3,4-dihydro-2H-1-benzopyran with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Ethyl (7,8-dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl (7,8-dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (7,8-dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and benzopyran ring system allow it to interact with enzymes and receptors, modulating their activity. For example, it may inhibit oxidative stress by scavenging free radicals or modulate inflammatory pathways by inhibiting key enzymes .

Comparison with Similar Compounds

Ethyl (7,8-dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetate can be compared with other benzopyran derivatives such as:

These comparisons highlight the unique structural features and potential biological activities of this compound.

Properties

CAS No.

917974-88-0

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

ethyl 2-(7,8-dimethoxy-3,4-dihydro-1H-isochromen-3-yl)acetate

InChI

InChI=1S/C15H20O5/c1-4-19-14(16)8-11-7-10-5-6-13(17-2)15(18-3)12(10)9-20-11/h5-6,11H,4,7-9H2,1-3H3

InChI Key

SYYOREKZWIEAET-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CC2=C(CO1)C(=C(C=C2)OC)OC

Origin of Product

United States

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